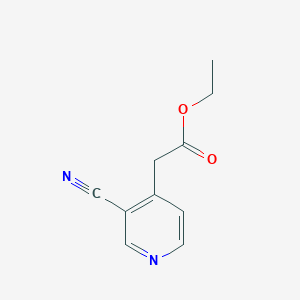

Ethyl 2-(3-cyanopyridin-4-YL)acetate

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Sciences

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous and essential scaffold in modern chemical sciences. nih.gov Structurally related to benzene, its derivatives are found in a vast array of natural products, including alkaloids like nicotine and essential vitamins such as niacin (Vitamin B3). nih.govbldpharm.com In the realm of medicinal chemistry, pyridine-based structures are integral to a multitude of pharmaceutical drugs, demonstrating a wide spectrum of therapeutic applications. chem-soc.si The inclusion of the pyridine nucleus can enhance the water solubility and bioavailability of drug candidates, making it a highly sought-after component in drug design. nih.gov

Pyridine derivatives are known to exhibit a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. chem-soc.siepa.gov Their adaptability in drug design has led to the development of numerous broad-spectrum therapeutic agents. chem-soc.si Beyond pharmaceuticals, pyridine and its derivatives serve as crucial ligands in organometallic chemistry, as catalysts in asymmetric synthesis, and as functional components in advanced materials and industrial dyes. nih.govnih.gov The unique electronic properties of the pyridine ring, particularly its susceptibility to nucleophilic substitution, further contribute to its versatility as a reactant and starting material for complex chemical transformations. nih.gov

| Drug / Compound Class | Therapeutic Application |

| Isoniazid | Antitubercular |

| Omeprazole | Anti-ulcer |

| Chloroquine | Antimalarial |

| Delavirdine | Anti-HIV |

| Tacrine | Alzheimer's Disease Treatment |

| Ciclopirox | Antifungal |

This table presents examples of commercially available drugs that feature a pyridine scaffold, highlighting the diverse therapeutic areas where these derivatives are impactful. nih.gov

Overview of Cyanopyridines as Versatile Heterocyclic Scaffolds

Cyanopyridines, which are pyridine rings substituted with one or more cyano (-C≡N) groups, represent a particularly important subclass of pyridine derivatives. They function as highly versatile synthetic intermediates in the pharmaceutical and chemical industries. nih.gov The presence of the electron-withdrawing cyano group significantly influences the reactivity of the pyridine ring, opening up unique pathways for further functionalization. These compounds are key starting materials for the industrial production of valuable chemicals like nicotinamide (B372718) and nicotinic acid. nih.gov

The cyanopyridine framework is a common feature in many biologically active molecules. chem-soc.si Research has demonstrated that compounds incorporating this scaffold possess a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov The straightforward synthesis and the ease of structural modification of cyanopyridine derivatives continue to attract the attention of medicinal chemists for the development of novel therapeutic agents. researchgate.net For example, novel 3-cyanopyridine (B1664610) derivatives have been synthesized and evaluated as potent inhibitors of PIM-1 kinase for anti-breast cancer applications. nih.gov Their ability to participate in multicomponent reactions allows for the efficient construction of complex heterocyclic systems, making them invaluable tools in modern organic synthesis. nih.govresearchgate.net

| Biological Activity | Research Finding |

| Anticancer | Certain 3-cyanopyridine derivatives show promising antitumor activity against liver carcinoma cell lines (HEPG2). nih.gov |

| Antihypertensive | Substituted cyanopyridines have been identified with potential antihypertensive properties. nih.gov |

| Antimicrobial | The cyanopyridine core is found in compounds exhibiting antimicrobial and fungicidal effects. nih.govnih.gov |

| Anti-inflammatory | Derivatives have been noted for their anti-inflammatory and analgesic properties. nih.govnih.gov |

| IKK-β Inhibition | 2-Amino-3-cyanopyridine (B104079) derivatives were reported as novel inhibitors of IKK-β, a target in inflammatory diseases. nih.gov |

This table summarizes some of the diverse pharmacological activities reported for various cyanopyridine derivatives, underscoring their importance as heterocyclic scaffolds in drug discovery.

Importance of Ethyl 2-(3-cyanopyridin-4-YL)acetate as a Core Research Compound

This compound, identified by the CAS number 42285-29-0, is a specialized chemical intermediate valued for its unique structural features. bldpharm.com While extensive published studies on this specific isomer are not widespread, its importance as a core research compound can be understood by analyzing the reactivity of its constituent parts: the 3-cyanopyridine core and the ethyl acetate (B1210297) side chain. It serves primarily as a building block for synthesizing more complex, often biologically active, heterocyclic compounds.

The key to its utility lies in the active methylene (B1212753) group (-CH2-) positioned between the pyridine ring and the ester's carbonyl group. This position makes the protons on the methylene carbon acidic and thus easily removed by a base. This reactivity allows this compound to participate in a variety of essential carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions. researchgate.net Synthetic chemists can leverage this reactivity to introduce diverse substituents at this position or to use the entire molecule as a scaffold for constructing fused ring systems. The ethyl cyanoacetate (B8463686) moiety is a well-established reactant for creating pyridine and dihydropyridine derivatives. researchgate.net

Furthermore, the cyanopyridine portion of the molecule offers additional sites for chemical modification. The cyano group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds. The pyridine nitrogen can be alkylated or oxidized, further expanding its synthetic potential. chem-soc.si Therefore, this compound is a strategically designed precursor for creating libraries of novel compounds for screening in drug discovery programs, particularly for targets where the cyanopyridine pharmacophore is known to be active. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 2-(3-cyanopyridin-4-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-12-7-9(8)6-11/h3-4,7H,2,5H2,1H3 |

InChI Key |

QTNNTJJLSYUNJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 3 Cyanopyridin 4 Yl Acetate and Its Analogues

Established Synthetic Pathways for the Ethyl 2-(3-cyanopyridin-4-YL)acetate Core

Krapcho Decarboxylation Approaches

The Krapcho decarboxylation is a well-established method for the synthesis of esters from β-keto esters, malonic esters, and α-cyano esters. The reaction typically involves heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, commonly a halide like lithium chloride or sodium chloride, and a proton source, often water. This method is particularly advantageous as it proceeds under relatively neutral conditions, avoiding the harsh acidic or basic hydrolysis and subsequent decarboxylation and re-esterification steps often required in traditional malonic ester syntheses.

While a direct Krapcho decarboxylation for the synthesis of this compound is not extensively documented in readily available literature, the principles of the reaction suggest a viable synthetic route. The precursor for such a reaction would likely be diethyl 2-(3-cyanopyridin-4-yl)malonate. The presence of the electron-withdrawing cyano and pyridine (B92270) groups at the α-position of the malonate ester makes it an ideal candidate for this transformation.

The general mechanism involves the nucleophilic attack of the halide ion on one of the ethyl groups of the diester, leading to the formation of an ethyl halide and a carboxylate salt. Subsequent decarboxylation of the carboxylate, facilitated by the electron-withdrawing nature of the pyridine and cyano groups, would yield a carbanion intermediate. This intermediate would then be protonated by the water present in the reaction mixture to afford the final product, this compound.

| Precursor | Reagents | Product | Anticipated Advantages |

| Diethyl 2-(3-cyanopyridin-4-yl)malonate | LiCl, wet DMSO, heat | This compound | Neutral reaction conditions, avoids harsh hydrolysis, good functional group tolerance |

Esterification Protocols for Pyridine Acetic Acid Derivatives

A direct and classical approach to the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-(3-cyanopyridin-4-yl)acetic acid. The Fischer-Speier esterification is a widely used method for this purpose, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

A well-documented analogous transformation is the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid. prepchem.com In this procedure, the carboxylic acid is refluxed in anhydrous ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. prepchem.com The reaction is driven to completion by the use of excess ethanol, shifting the equilibrium towards the ester product. The workup typically involves neutralization of the acid catalyst with a base, followed by extraction of the ester.

This protocol can be directly applied to the esterification of 2-(3-cyanopyridin-4-yl)acetic acid. The presence of the cyano group is not expected to interfere with the reaction under these acidic conditions.

| Reactant | Reagents | Product | Reaction Conditions | Reference |

| 4-Pyridylacetic acid | Anhydrous ethanol, concentrated H₂SO₄ | Ethyl 4-pyridylacetate | Reflux for 18 hours | prepchem.com |

| 2-(3-Cyanopyridin-4-yl)acetic acid | Anhydrous ethanol, concentrated H₂SO₄ | This compound | Reflux | Analogous to prepchem.com |

Other esterification methods, such as those employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), could also be utilized, particularly for small-scale syntheses or when milder conditions are required. organic-chemistry.org

Decarboxylation Reactions of Substituted Cyanoacetic Esters

The synthesis of this compound can also be envisioned through the decarboxylation of a suitable precursor derived from a substituted cyanoacetic ester. This approach is a cornerstone of the malonic ester synthesis, which typically involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation of one of the ester groups. masterorganicchemistry.com

In the context of the target molecule, a plausible route would involve the synthesis of a malonic acid derivative, such as 2-(3-cyanopyridin-4-yl)malonic acid, followed by thermal decarboxylation. The hydrolysis of the corresponding diethyl ester, diethyl 2-(3-cyanopyridin-4-yl)malonate, under acidic or basic conditions would yield the dicarboxylic acid. Heating this dicarboxylic acid would lead to the loss of one carboxyl group as carbon dioxide, yielding 2-(3-cyanopyridin-4-yl)acetic acid. Subsequent esterification, as described in the previous section, would provide the desired ethyl ester.

It is noteworthy that for some substituted malonic acids, particularly those with strong electron-withdrawing groups, decarboxylation can occur under relatively mild conditions and may even happen spontaneously upon hydrolysis of the diester. stackexchange.com The 3-cyanopyridin-4-yl substituent is strongly electron-withdrawing, which would facilitate the decarboxylation step.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Diethyl 2-(3-cyanopyridin-4-yl)malonate | 2-(3-Cyanopyridin-4-yl)malonic acid | 2-(3-Cyanopyridin-4-yl)acetic acid | This compound |

Multi-component Reaction Strategies for Cyanopyridine Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and often environmentally friendly. Several MCR strategies have been developed for the synthesis of cyanopyridine derivatives, which are valuable precursors or analogues of this compound.

One-Pot Condensation Reactions for 3-Cyanopyridone/Pyrazoline Hybrids

One-pot condensation reactions are particularly effective for the synthesis of highly substituted 3-cyanopyridone derivatives. These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound (such as ethyl cyanoacetate (B8463686) or malononitrile), a ketone, and an ammonium (B1175870) source.

For instance, the synthesis of 3-cyanopyridine-2(1H)-ones can be achieved through a one-pot reaction of an aromatic aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate (B1210297). This reaction proceeds through a series of condensation and cyclization steps to afford the highly functionalized pyridone ring system. The use of different starting materials allows for the generation of a diverse library of 3-cyanopyridone derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Aromatic Aldehyde | Ketone | Ethyl Cyanoacetate | Ammonium Acetate | 3-Cyanopyridone |

| Aromatic Aldehyde | Ketone | Malononitrile | Ammonium Acetate | 2-Amino-3-cyanopyridine (B104079) |

Catalyzed Multicomponent Syntheses of 2-Amino-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridine derivatives, which are close analogues and potential precursors to other functionalized pyridines, is efficiently achieved through catalyzed four-component reactions. These reactions typically involve an aldehyde, a ketone, malononitrile, and ammonium acetate. A variety of catalysts have been employed to promote this transformation, including both homogeneous and heterogeneous systems.

The general mechanism involves the initial formation of an α,β-unsaturated nitrile from the condensation of the aldehyde and malononitrile. Concurrently, the ketone reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine. A Michael addition of the enamine to the α,β-unsaturated nitrile, followed by cyclization and aromatization, leads to the formation of the 2-amino-3-cyanopyridine core.

Several catalytic systems have been reported to be effective for this transformation, including animal bone meal, which acts as a natural and inexpensive catalyst. researchgate.net The use of such eco-friendly catalysts makes this synthetic route particularly attractive from a green chemistry perspective.

| Catalyst | Reactants | Product | Key Features | Reference |

| Animal Bone Meal | Aromatic aldehyde, 1,3-dicarbonyl compound, malononitrile, alcohol | Substituted 3-cyanopyridine (B1664610) | High yields, short reaction times, easy purification | researchgate.net |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) | Aryl aldehyde, substituted acetophenone, malononitrile, ammonium acetate | 2-Amino-3-cyanopyridine | Solvent-free conditions, good to excellent yields | researchgate.net |

Functionalization and Derivatization Routes Utilizing this compound Scaffolds

The strategic positioning of reactive functional groups in this compound makes it an ideal precursor for a range of derivatization reactions. These transformations often proceed via cyclization or functional group interconversion to yield more complex heterocyclic structures.

Alkylation Reactions of Pyridone Derivatives

Pyridone scaffolds are key components in numerous pharmaceutical agents. The synthesis of substituted pyridones can be achieved from this compound through a multi-step process. Initially, the ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then undergo cyclization to form a pyridone ring. Alternatively, a one-pot synthesis of 3-cyano-2-pyridones can be achieved through the condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium acetate. researchgate.net Following the formation of the pyridone, subsequent alkylation reactions can be performed to introduce further diversity.

The alkylation of pyridones can proceed at either the nitrogen or the oxygen atom, with the regioselectivity being influenced by the reaction conditions, such as the base, solvent, and alkylating agent employed. For instance, N-alkylation is often favored under conditions that promote the formation of the pyridone anion.

A general scheme for the synthesis and subsequent alkylation of a pyridone derived from a cyanopyridine precursor is outlined below:

Table 1: General Scheme for Pyridone Formation and Alkylation

| Step | Reaction | Description |

|---|---|---|

| 1 | Pyridone Formation | Cyclization of a cyanopyridine precursor to form the pyridone ring. |

| 2 | Deprotonation | Use of a suitable base to generate the pyridone anion. |

Detailed research has demonstrated various catalytic systems for the regioselective alkylation of pyridone derivatives. For example, nickel-catalyzed alkylation has been shown to be effective for the C-H alkylation of pyridones, offering a direct method for functionalization. researchgate.net

Annulation Strategies for Fused Naphthyridine Systems

Fused naphthyridine systems are prevalent in natural products and pharmacologically active molecules. The construction of these polycyclic scaffolds can be achieved through annulation reactions starting from appropriately substituted cyanopyridine precursors. A common strategy involves an intramolecular cyclization reaction where the cyano group participates in the ring formation.

One such approach is the acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon. nih.gov To utilize this compound in such a strategy, it would first need to be converted to a suitable 4-substituted nicotinonitrile derivative capable of undergoing intramolecular cyclization.

Table 2: Annulation Strategy for Fused Naphthyridines

| Step | Transformation | Reagents and Conditions |

|---|---|---|

| 1 | Precursor Synthesis | Conversion of the acetate group of this compound to a group suitable for introducing an aryl or other moiety at the 4-position. |

This strategy provides a powerful tool for the synthesis of complex, fused heterocyclic systems with potential applications in drug discovery and materials science. The yields for such transformations are often moderate to excellent, depending on the substrate and reaction conditions.

Preparation of Thiazole-based Hydrazide Derivatives

Thiazole (B1198619) and hydrazide moieties are both important pharmacophores found in a variety of therapeutic agents. The synthesis of thiazole-based hydrazide derivatives from this compound involves a two-stage process. First, the ethyl ester is converted to the corresponding hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate.

Subsequently, the cyanopyridine hydrazide can be used to construct the thiazole ring. A common method for thiazole synthesis from a nitrile is the reaction with a compound containing a sulfur atom and a suitable leaving group, or through a Hantzsch-type synthesis with an α-haloketone. For instance, reaction with elemental sulfur and an appropriate isothiocyanate can lead to the formation of a thiazole ring. nih.gov

Table 3: Synthesis of Thiazole-based Hydrazide Derivatives

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Hydrazide Formation | Hydrazine Hydrate |

This synthetic route allows for the combination of three key heterocyclic and functional group motifs: a pyridine, a thiazole, and a hydrazide, into a single molecular entity, offering a rich scaffold for further chemical exploration.

Mechanistic Investigations of Synthesis Reactions Involving Cyanopyridine Precursors

The synthetic transformations described above are underpinned by well-established reaction mechanisms. The cyclization and annulation reactions involving cyanopyridine precursors often proceed through intramolecular nucleophilic attack or cycloaddition pathways.

A key mechanistic pathway relevant to the functionalization of dinitriles is the Thorpe-Ziegler reaction . wikipedia.org This intramolecular condensation of dinitriles, catalyzed by a base, leads to the formation of a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this compound is not a dinitrile itself, it can be envisioned as a precursor to one. For instance, conversion of the acetate group to a cyanomethyl group would generate a dinitrile amenable to the Thorpe-Ziegler cyclization, providing a route to fused ring systems.

The mechanism of the Thorpe-Ziegler reaction involves the following key steps:

Deprotonation: A strong base abstracts a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

Intramolecular Nucleophilic Attack: The carbanion attacks the carbon atom of the other nitrile group in an intramolecular fashion.

Cyclization: This attack results in the formation of a cyclic imine anion.

Tautomerization: The imine anion tautomerizes to the more stable enamine anion.

Protonation: Workup with a proton source yields the cyclic β-enaminonitrile.

In the context of naphthyridine synthesis from cyanopyridines, the mechanism often involves the activation of the cyano group by a Lewis or Brønsted acid. This enhances the electrophilicity of the nitrile carbon, making it susceptible to intramolecular attack by an electron-rich aromatic ring, as seen in Friedel-Crafts-type cyclizations. nih.govresearchgate.net The subsequent steps typically involve tautomerization and aromatization to yield the final fused heterocyclic system.

Understanding these mechanistic principles is crucial for the rational design of synthetic routes to novel heterocyclic compounds derived from cyanopyridine precursors like this compound.

Applications of Ethyl 2 3 Cyanopyridin 4 Yl Acetate in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive functional groups allows Ethyl 2-(3-cyanopyridin-4-yl)acetate to serve as a foundational element for developing intricate molecular designs. nih.gov Its utility as a versatile precursor is well-documented in the creation of compounds for various scientific and industrial applications.

The 3-cyanopyridine (B1664610), or nicotinonitrile, scaffold is a significant constituent in many biologically active compounds. researchgate.net Nicotinonitrile derivatives are recognized for their potential antitumor and other pharmacological benefits, making them a point of focus in medicinal chemistry. researchgate.net this compound acts as a key intermediate for introducing this important pharmacophore into larger, more complex molecules. For instance, the quinazoline-2,4-dione fragment, which is present in numerous clinical candidates for treating a range of diseases from epilepsy to solid tumors, can be synthesized using precursors derived from functionalized pyridines. nih.gov The reactivity of the cyano and acetate (B1210297) groups facilitates annulation and substitution reactions necessary to build these complex heterocyclic systems. nih.gov

| Pharmaceutical Scaffold | Therapeutic Area (Example) | Relevance of Pyridine (B92270) Intermediate |

|---|---|---|

| Quinazoline-2,4-diones | Oncology, Neurology | Precursors for annulation reactions to form the fused ring system. nih.gov |

| Pyridopyrimidines | Anticancer | Core building block for constructing the fused heterocyclic system. researchgate.net |

| Pyrazolopyridines | Anticancer, Antimicrobial | Starting material for condensation reactions to yield the pyrazolo-fused ring. researchgate.net |

The development of novel agrochemicals often leverages heterocyclic chemistry to create potent and selective agents. Pyridine-containing structures are of significant interest in this area. For example, certain pyridazinone derivatives have been identified as potential insecticides. nih.gov The structural motifs and synthetic pathways used to create these molecules highlight the potential of pyridine-based intermediates like this compound. The functional groups on the molecule allow for modifications that can tune the biological activity and physical properties of the final compounds, making them suitable for agricultural applications. The synthesis of prothionamide, a second-line anti-tuberculosis drug, begins with the alkylation of 4-cyanopyridine, demonstrating a key reaction type applicable to generating diverse functional molecules from cyanopyridine precursors. derpharmachemica.com

This compound is a highly effective precursor for the synthesis of various fused heterocyclic systems due to its capacity to undergo intramolecular cyclization and condensation reactions.

Furopyridines: The synthesis of furopyridine derivatives can be achieved starting from cyanopyridine precursors. researchgate.net For example, a related compound, ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate, can be cyclized to form a furo[2,3-b]pyridine (B1315467) system. researchgate.net This type of transformation underscores the utility of the acetate side chain in forming the fused furan (B31954) ring.

Pyrazolopyridines: These fused heterocycles are known for their wide range of biological and pharmaceutical properties. researchgate.net The synthesis of pyrazolopyridines often involves the reaction of a hydrazine (B178648) derivative with a suitably functionalized pyridine. Compounds like this compound can be elaborated and then reacted with hydrazines to construct the pyrazole (B372694) ring fused to the pyridine core. researchgate.net For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized from precursors containing the 3-cyanopyridine moiety. researchgate.netasianpubs.org

| Heterocyclic System | Synthetic Strategy | Key Precursor Type |

|---|---|---|

| Furopyridines | Intramolecular cyclization | Ethyl 2-(cyanopyridin-oxy/thio)acetate derivatives researchgate.netresearchgate.net |

| Pyrazolopyridines | Condensation with hydrazines | Functionalized 3-cyanopyridines researchgate.netresearchgate.netasianpubs.org |

| Thieno[2,3-b]pyridines | Thorpe-Ziegler cyclization | Ethyl 2-(cyanopyridin-thio)acetate intermediates researchgate.netresearchgate.net |

Integration into Diverse Chemical Transformations

The chemical reactivity of this compound allows its integration into a multitude of reaction schemes, expanding its utility in synthetic chemistry.

The dual functionality of this compound makes it an ideal substrate for cyclization reactions to form polycyclic aromatic systems. The cyano and ester groups can participate in intramolecular reactions to form new rings fused to the initial pyridine core. A prominent example is the Thorpe-Ziegler cyclization, which is used to synthesize 3-aminothieno[2,3-b]pyridine derivatives from ethyl 2-(3-cyanopyridin-2-ylthio)acetate intermediates. researchgate.netresearchgate.net This reaction involves the intramolecular attack of the carbon alpha to the ester onto the cyano group. Similar strategies can be envisioned for this compound to create a variety of condensed systems, such as pyridothienopyrimidines, through multi-step reaction sequences involving cyclization. researchgate.net The cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate affords a thieno[2,3-b:4,5-b′]dipyridine system, demonstrating the formation of complex condensed structures from functionalized pyridine precursors. researchgate.net

The pyridine ring system can be transformed into pyridin-2-ones, which are another important class of heterocyclic compounds. While direct N-substitution on the pyridine ring of this compound is not straightforward, the compound can serve as a precursor to structures that can be readily converted to N-substituted pyridin-2-ones. For example, related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be synthesized through condensation reactions. nih.gov Furthermore, 2-chloropyridine (B119429) derivatives, which can be prepared from pyridones, react with various primary and secondary amines to yield N-substituted products. nih.gov A 3-cyano-2-pyridone can react with ethyl bromoacetate (B1195939) to afford N- and O-alkylated products, including ethyl 2-(3-cyano-2-oxopyridin-1[2H]-yl)acetate, demonstrating a direct pathway to N-substituted pyridin-2-one structures. researchgate.net

Advanced Medicinal Chemistry Research on Ethyl 2 3 Cyanopyridin 4 Yl Acetate Derivatives

Exploration of Pharmacological Activities of Cyanopyridine Scaffolds

The cyanopyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its diverse pharmacological properties. nih.govijpsr.com As heterocyclic compounds, pyridines and their derivatives have garnered considerable attention for their wide range of biological activities and therapeutic effects. nih.govresearchgate.net Specifically, the cyanopyridine nucleus is a versatile backbone that has been explored for numerous therapeutic applications. nih.gov Research has demonstrated that derivatives featuring this scaffold exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral effects. researchgate.netmanipal.edunih.gov

The ease of synthesis and structural manipulation of cyanopyridine derivatives makes them attractive candidates for the development of novel therapeutic agents. manipal.edu Their reactivity serves as a foundation for creating libraries of compounds with varied pharmacological profiles. ijpsr.com Scientists have successfully developed lead compounds from the cyanopyridine skeleton that show potential in both in vitro and in vivo models against various diseases, including activity against drug-resistant cell lines. manipal.edu The therapeutic potential of these compounds extends to enzyme inhibition, with cyanopyridine derivatives being investigated as kinase inhibitors and cytotoxic agents, highlighting their promise in anticancer drug development. nih.gov

Anticancer Activity Research

The anticancer potential of cyanopyridine derivatives is a primary focus of research, with numerous studies demonstrating their efficacy as cytotoxic agents against various cancer cell lines. nih.govnih.gov These compounds exert their anticancer effects through multiple mechanisms, targeting key proteins and pathways involved in cancer cell proliferation, survival, and metastasis. nih.govacs.orgnih.gov The versatility of the 3-cyanopyridine (B1664610) structure allows for the design of potent molecules that can interact with specific biological targets within cancer cells. acs.orgnih.gov Research has led to the synthesis of novel 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives, which have been evaluated for their anticancer effects against human lung carcinoma (A549), with some compounds showing more potent activity than the standard drug Doxorubicin. orientjchem.org

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, as its dysregulation is linked to the development of various cancers. bohrium.com Cyanopyridine derivatives have emerged as promising EGFR inhibitors. nih.govresearchgate.net A series of novel cyanopyridine compounds derived from ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate were synthesized and screened for their cytotoxic and EGFR inhibitory activities. bohrium.com Certain compounds demonstrated potent inhibition of the EGFR kinase, with activity comparable to the established EGFR inhibitor, Erlotinib. bohrium.com

Hybrid molecules incorporating the cyanopyridine scaffold have also been developed to target EGFR. For instance, a novel series of quinazolin-4-one/3-cyanopyridin-2-one hybrids was designed as dual inhibitors of both EGFR and another key cancer-related protein, BRAFV600E. nih.govresearchgate.net Similarly, cyanopyridine/chalcone hybrids have been developed as dual-acting inhibitors, showing potent activity against EGFR. nih.gov These studies underscore the potential of cyanopyridine-based structures in the design of targeted anticancer therapies. nih.govdovepress.com

Table 1: EGFR Inhibition by Cyanopyridine Derivatives

| Compound | Description | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|---|

| 6 | Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate derivative | EGFR | 42.6 | Erlotinib | 78.6 |

| 8 | Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate derivative | EGFR | 60.36 | Erlotinib | 78.6 |

| 15 | Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate derivative | EGFR | 89.6 | Erlotinib | 78.6 |

| 8 | Cyanopyridine/chalcone hybrid | EGFR | 89 | Erlotinib | 80 |

| 12 | Cyanopyridine/chalcone hybrid | EGFR | 110 | Erlotinib | 80 |

| 13 | Cyanopyridine/chalcone hybrid | EGFR | 92 | Erlotinib | 80 |

The BRAFV600E mutation is a significant driver in several cancers, making it a critical target for therapeutic intervention. nih.govrsc.org Researchers have successfully designed cyanopyridine-based molecules that can modulate this pathway. Hybrid compounds that merge the 3-cyanopyridin-2-one structure with other pharmacologically active motifs have been developed as dual inhibitors of both EGFR and BRAFV600E. nih.govnih.gov

One such series of 2-(3-cyano-4,6-bis(aryl)-2-oxo-1,2-dihydropyridine-1-yl)-N-(4-cinnamoylphenyl) acetamide (B32628) derivatives was synthesized and evaluated for dual inhibitory activity. nih.gov Specific compounds from this series demonstrated potent inhibition of both kinases. nih.gov Notably, compound 13 was identified as a particularly effective inhibitor of cancer cell proliferation and showed superior inhibitory activity against BRAFV600E when compared to erlotinib. nih.gov Further mechanistic studies on this compound revealed that it induces apoptosis and causes cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Molecular docking analyses confirmed that these novel compounds can fit effectively into the active sites of both EGFR and BRAFV600E kinases. nih.gov

Table 2: BRAFV600E Inhibition by Cyanopyridine Derivatives

| Compound | Description | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|---|---|

| 13 | Cyanopyridine/chalcone hybrid | BRAFV600E | 58 | Erlotinib | 65 |

| 18 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | BRAFV600E | Substantial Inhibition | Doxorubicin (for cell proliferation) | GI₅₀ = 1.10 µM |

| 19 | Quinazolin-4-one/3-cyanopyridin-2-one hybrid | BRAFV600E | Substantial Inhibition | Doxorubicin (for cell proliferation) | GI₅₀ = 1.10 µM |

PIM-1 kinase has emerged as an attractive pharmacological target in cancer therapy due to its role in cell-cycle progression and survival. nih.govresearchgate.net The design of selective PIM-1 inhibitors is a promising strategy, and cyanopyridine derivatives have shown significant potential in this area. researchgate.netnih.govacs.org Several studies have reported the synthesis and evaluation of novel cyanopyridine series targeting PIM-1 kinase. acs.orgnih.gov

For example, two series of 3-cyanopyridinones and 3-cyanopyridines were evaluated for their cytotoxicity and PIM-1 kinase inhibitory activity. acs.org Compounds 4c and 4d from the 3-cyanopyridine series displayed potent cytotoxicity against the HePG2 cell line, and compound 4d was found to be a more potent PIM-1 inhibitor than the reference compound quercetagetin. acs.org In another study, cyanopyridine derivatives 2b , 3b , 4b , and 5b showed strong inhibitory effects on PIM-1. nih.gov These findings, supported by molecular docking studies, confirm that the cyanopyridine scaffold is a valuable template for developing potent PIM-1 kinase inhibitors for cancer therapy. acs.orgnih.gov

Table 3: PIM-1 Kinase Inhibition by Cyanopyridine Derivatives

| Compound | Description | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|---|

| 4d | 3-Cyanopyridine derivative | PIM-1 | 0.46 | Quercetagetin | 0.56 |

| 2b | N,N-dimethyl phenyl substituted cyanopyridine | PIM-1 | 0.248 | Staurosporine | - |

| 3b | N,N-dimethyl phenyl substituted cyanopyridine | PIM-1 | 0.13 | Staurosporine | - |

| 4b | N,N-dimethyl phenyl substituted cyanopyridine | PIM-1 | 0.326 | Staurosporine | - |

| 5b | N,N-dimethyl phenyl substituted cyanopyridine | PIM-1 | 0.245 | Staurosporine | - |

| 6c | 2-Oxocyanopyridine derivative | PIM-1 | 0.94 | - | - |

| 7h | Cyanopyridine derivative | PIM-1 | 0.281 | Staurosporine | - |

| 8f | O-methylcyanopyridine derivative | PIM-1 | 0.58 | Staurosporine | - |

Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many tumors, contributing to cancer cell proliferation and resistance to therapy. nih.govnih.govresearchgate.net This makes it an attractive target for anticancer drug development. nih.govresearchgate.net The 3-cyanopyridine scaffold has been identified as an effective template for designing survivin inhibitors. nih.gov

The mechanism of inhibition by these derivatives involves direct interaction with the survivin protein. nih.goveurekaselect.com Specifically, these compounds are thought to bind within the BIR domain of the survivin dimer, with molecular modeling studies suggesting a key interaction with the amino acid residue Ile74. nih.govresearchgate.neteurekaselect.com This interaction disrupts survivin's function, leading to the induction of apoptosis. nih.gov Studies on promising 3-cyanopyridine derivatives showed they cause a significant reduction in survivin expression through proteasome-dependent degradation, induce cell cycle arrest at the G2/M phase, and increase both early and late apoptotic cell populations. nih.gov

Table 4: Cytotoxicity of Survivin-Targeting Cyanopyridine Derivatives

| Compound | Description | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 9o | 6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Huh7 (Liver Cancer) | 2.4 |

| U251 (Glioma) | 17.5 | ||

| A375 (Melanoma) | 7.2 | ||

| 10n | 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile | Huh7 (Liver Cancer) | 5.9 |

| U251 (Glioma) | 6.0 |

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a well-established target for anticancer drugs. researchgate.netmdpi.com Agents that interfere with tubulin polymerization can arrest cancer cells in mitosis, leading to cell death. mdpi.comnih.gov Certain cyanopyridine derivatives have been reported to function as tubulin-interfering agents. acs.org

The primary mechanism for many tubulin inhibitors involves binding to specific sites on the tubulin protein, most notably the colchicine (B1669291) binding site on β-tubulin. mdpi.com This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle. mdpi.com While research on tubulin inhibition is extensive for various heterocyclic compounds, specific cyanopyridine derivatives have been identified as having the ability to inhibit β-tubulin polymerization. acs.org Other pyridine (B92270) derivatives have been shown to inhibit the GTP-mediated assembly of tubulin in vitro and induce mitotic aneuploidy, further demonstrating the potential of this chemical class to interfere with microtubule dynamics. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition has emerged as a promising strategy in cancer therapy. scispace.comnih.gov Researchers have successfully utilized the 3-cyanopyridine scaffold as a novel cap moiety to design potent dual-action inhibitors targeting both HDACs and Pim-1 kinase, another important target in oncology.

In one significant study, a series of hybrid molecules were synthesized featuring a 3-cyanopyridine cap linked to a zinc-binding group, such as hydroxamic acid, via an aliphatic or aromatic linker. Several of these hydroxamic acid derivatives displayed strong, broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines. Specifically, compounds 4f and 4g showed potent inhibition of HDAC1 and HDAC6 isoforms. Compound 4f was more potent than the reference drug SAHA against HDAC1 (IC₅₀ of 30.09 ± 1.4 nM vs 51.54 ± 2.4 nM for SAHA), while compound 4g was more potent than SAHA against both HDAC1 and HDAC6, with IC₅₀ values of 45.01 ± 2.1 nM and 19.78 ± 1.1 nM, respectively. bohrium.com Another research effort identified a benzamide (B126) compound bearing a cyanopyridyl moiety as a potent, low molecular weight HDAC inhibitor, further validating the utility of this scaffold in designing next-generation epigenetic drugs. nih.gov

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 2-amino-3-cyanopyridine (B104079) have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. researchgate.netunpatti.ac.id

Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.netresearchgate.netresearchgate.net For instance, certain 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives displayed significant activity against E. coli and S. aureus. researchgate.net The antimicrobial potency is often influenced by the specific substituents on the pyridine ring. Research has indicated that the presence of bromine atoms and nitro groups in the molecular structure can lead to high biological activity. bohrium.comresearchgate.netnih.gov In one study, 2-amino-3-cyanopyridine derivatives were synthesized and tested against S. aureus, E. coli, and Candida albicans, with several compounds exhibiting promising activity. bohrium.comresearchgate.netnih.gov

The table below summarizes the antimicrobial and antifungal activities of selected 2-amino-3-cyanopyridine derivatives from various studies.

Anti-inflammatory Properties

Chronic inflammation is implicated in a multitude of diseases, and cyanopyridine derivatives have been explored as potential anti-inflammatory agents. researchgate.netmdpi.com Research has demonstrated that compounds based on the 2-amino-3-cyanopyridine scaffold possess significant anti-inflammatory properties. researchgate.net

In a study evaluating a series of 2-amino-4,6-substituted diphenylpyridine-3-carbonitriles, four compounds exhibited good anti-inflammatory activity when compared to the standard drug indomethacin. researchgate.net Similarly, newly synthesized 4,6-disubstituted-2-amino-3-cyanopyridines were evaluated for their anti-inflammatory and analgesic activities, with several compounds emerging as promising molecules. arabjchem.org The anti-inflammatory potential of these scaffolds highlights their utility as templates for developing novel treatments for inflammatory conditions. researchgate.net

Central Nervous System (CNS) Activity (e.g., Dopamine (B1211576) D4 Receptor Ligands)

The dopamine D4 receptor is a key target in the central nervous system for the treatment of various neuropsychiatric disorders. nih.gov The cyanopyridine scaffold has been incorporated into ligands designed to selectively target this receptor. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide was identified as a potent and selective D4 receptor agonist. This finding underscores the potential of cyanopyridine derivatives in the development of CNS-active agents. Further research into related structures, such as cyanoindoles, has also yielded highly selective D4 receptor partial agonists, suggesting that the cyano-heterocycle motif is favorable for achieving potent and selective D4 receptor binding. nih.gov

Cardiotonic Activity

Certain derivatives of cyanopyridine have been identified as having cardiotonic properties, suggesting their potential use in treating conditions like congestive heart failure. Specifically, research has pointed to 2-amino-3-cyanopyridines and 3-cyano-2-oxapyridine derivatives as possessing this activity. researchgate.netbohrium.com This therapeutic potential is attributed to the unique electronic and structural features conferred by the cyanopyridine scaffold, although detailed mechanistic studies for this class of compounds are an area of ongoing investigation.

Other Therapeutic Potentials (e.g., Antioxidant, Analgesic, Anticonvulsant, Antidepressant, Antiprotozoal)

Beyond the aforementioned activities, the versatile cyanopyridine scaffold has been shown to exhibit a broad range of other therapeutic properties.

Antioxidant Activity: Several studies have reported the antioxidant capabilities of cyanopyridine derivatives. researchgate.net For example, novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated, with some showing moderate metal-chelating activity, a mechanism relevant to antioxidant function. nih.gov

Analgesic Activity: The pain-relieving effects of 2-amino-3-cyanopyridine derivatives have been documented. A study on novel 4,6-disubstituted-2-amino-3-cyanopyridines found that certain derivatives were promising analgesic agents. arabjchem.org

Anticonvulsant Activity: The cyanopyridine structure is a feature in compounds with anticonvulsant properties. This activity has been noted as one of the many biological effects of this class of compounds, making them of interest for the development of new antiepileptic drugs. researchgate.net

Antidepressant Activity: The potential for cyanopyridine derivatives to act as antidepressants has also been reported. This expands the scope of their potential applications in treating CNS disorders. bohrium.comnih.gov

Antiprotozoal Activity: In the search for new treatments for neglected tropical diseases, a hit-to-lead campaign focused on 3-cyanopyridine analogues for activity against Trypanosoma cruzi, the parasite that causes Chagas disease. Several compounds displayed good potency against the intracellular amastigote form of the parasite with an EC₅₀ of less than 1 µM.

Structure-Activity Relationship (SAR) Studies of Ethyl 2-(3-cyanopyridin-4-YL)acetate Derivatives

The diverse biological activities of cyanopyridine derivatives are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing lead compounds and designing more potent and selective therapeutic agents. nih.gov

For Antimicrobial Activity: The SAR of 2-amino-3-cyanopyridine derivatives indicates that the nature and position of substituents on the aromatic rings at positions 4 and 6 are critical. The simultaneous presence of electron-withdrawing groups, such as nitro groups, and halogen atoms like bromine, has been correlated with enhanced antibacterial and antifungal effects. bohrium.comnih.gov The lipophilicity of the molecule also plays a significant role in its ability to penetrate microbial cell membranes.

For Anti-inflammatory Activity: SAR studies of anti-inflammatory cyanopyridines suggest that lipophilicity is a key factor. The presence of specific aromatic substituents can modulate the anti-inflammatory response, as seen in derivatives that show activity comparable to standard drugs like indomethacin. researchgate.net

For HDAC Inhibition: In the design of cyanopyridine-based HDAC inhibitors, the SAR is well-defined. The cyanopyridine moiety acts as the surface recognition "cap," the linker chain (aliphatic or aromatic) influences positioning within the enzyme's active site, and the zinc-binding group (e.g., hydroxamic acid) is essential for inhibitory action. The length and nature of the linker can modulate potency and isoform selectivity. bohrium.com

For Antiprotozoal Activity: In the series of 3-cyanopyridine derivatives active against T. cruzi, SAR analysis revealed that while structural modifications to the cyanopyridine core, linker, and right-hand side substituents could achieve potent antiparasitic activity, this potency was often driven by increased lipophilicity. This presented a challenge for optimizing drug-like properties, as high lipophilicity can lead to poor ADME (absorption, distribution, metabolism, and excretion) profiles.

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature and position of various substituents. Research into these compounds has revealed complex structure-activity relationships (SAR), where minor chemical modifications can lead to substantial changes in efficacy against different biological targets, including cancer cell lines and pathogenic microbes.

The steric and electronic properties of substituents play a crucial role in determining the biological effect. For instance, in a series of cyanopyridine-based 1,3,4-oxadiazole derivatives tested for anticancer activity, the presence and location of electron-withdrawing groups were found to be critical. A derivative with a nitro group (3-NO₂) in the meta-position of a phenyl ring attached to the oxadiazole moiety demonstrated high potency against the MCF-7 cancer cell line. nih.gov This suggests that electron-withdrawing substituents can enhance cytotoxicity in certain contexts. However, the same study noted that for CaCo-2 cancer cells, the unsubstituted version of the compound was more effective, indicating that the ideal substitution pattern is cell-line dependent. nih.gov

Further studies on 3-cyanopyridine derivatives have reinforced the importance of substituent effects. In an evaluation against a liver carcinoma cell line (HEPG2), pyridine derivatives featuring a coumarin (B35378) moiety showed promising antitumor activity. nih.gov The specific substitutions on the coumarin and pyridine rings were critical to their efficacy. Similarly, research on 2-amino-3-cyanopyridine derivatives has shown that the addition of phenyl or other aryl groups at the 4th and 6th positions of the pyridine ring can enhance biological activities. nih.gov

The nature of the substituent also dictates the type of biological activity. For example, in a study of antimicrobial cyanopyridine derivatives, compounds bearing methoxy (B1213986) and chloro groups exhibited superior antibacterial and antifungal effects compared to other variants. sciensage.info This highlights that halogens and electron-donating groups can be beneficial for antimicrobial applications.

The table below summarizes findings from various studies on the impact of substituents on the biological efficacy of cyanopyridine derivatives.

| Derivative Class | Substituent(s) | Position(s) | Biological Activity | Key Finding | Reference |

| Cyanopyridine-1,3,4-oxadiazoles | 3-NO₂ | meta-position on phenyl ring | Anticancer (MCF-7) | Electron-withdrawing group enhances cytotoxicity. | nih.gov |

| Cyanopyridine-1,3,4-oxadiazoles | Unsubstituted | N/A | Anticancer (CaCo-2) | Unsubstituted structure is more effective for this cell line. | nih.gov |

| 2-Oxo-dihydropyridines | Coumarin and Naphthocoumarin moieties | Pyridine-C6 | Anticancer (HEPG2) | Bulky aromatic substituents can confer potent antitumor activity. | nih.gov |

| 2-Amino-cyanopyridines | Phenyl/Aryl groups | Pyridine-C4 and C6 | General Biological Activity | Aryl substitutions are favorable for enhancing activity. | nih.gov |

| 4,6-disubstituted-cyanopyridines | Methoxy, Chloro | Phenyl ring at C6 | Antimicrobial | Methoxy and chloro groups lead to better activity. | sciensage.info |

| 2-Alkoxy-3-cyanopyridines | Varied alkoxy chains | Pyridine-C2 | Cholinesterase Inhibition | Specific chain lengths and structures are optimal for enzyme inhibition. | nih.gov |

These findings collectively demonstrate that a systematic exploration of substituent effects is essential for optimizing the therapeutic potential of this compound derivatives. The choice of substituent, whether electron-donating or withdrawing, bulky or compact, and its specific location on the molecular scaffold, are all critical parameters that medicinal chemists must consider to fine-tune the biological efficacy. nih.govperiodikos.com.br

Physicochemical Property Correlations with Activity (e.g., Lipophilicity)

The biological activity of this compound derivatives is not only governed by their structural features but also by their physicochemical properties, with lipophilicity being a paramount factor. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. This property is critical as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes to reach its target. mdpi.com

A direct correlation often exists between the lipophilicity of a compound and its biological activity. For a drug to be effective, it must possess a balanced lipophilicity—hydrophilic enough to be soluble in aqueous environments like blood plasma, yet lipophilic enough to traverse lipid-rich barriers such as cell membranes. Research suggests that for many small organic compounds, a ClogP (calculated log P) value between 4 and 7 may be required for reasonable biological activity. researchgate.net

The relationship between lipophilicity and the anticancer activity of cyanopyridine derivatives can be inferred from their structural requirements for efficacy. The observation that bulky, non-polar groups like coumarin and phenyl moieties can enhance antitumor activity suggests that increased lipophilicity may facilitate better interaction with the target site, which could be located within a hydrophobic pocket of an enzyme or receptor. nih.govnih.gov

The table below illustrates the general relationship between substituent nature, its effect on lipophilicity, and the potential consequence for biological activity.

| Substituent Modification | Example Substituent | Effect on Lipophilicity | Potential Biological Consequence | Reference |

| Addition of Alkyl Chains | Propyl vs. Ethyl | Increase | Enhanced membrane permeability and target interaction. | mdpi.com |

| Addition of Aryl Groups | Phenyl, Naphthyl | Significant Increase | Improved binding to hydrophobic pockets in target proteins. | nih.gov |

| Addition of Halogens | Chloro, Bromo | Increase | Can improve membrane passage and introduce specific electronic interactions. | sciensage.infomdpi.com |

| Addition of Polar Groups | Hydroxyl, Carboxyl | Decrease | Increased aqueous solubility but potentially reduced membrane permeability. | N/A |

Therefore, modulating lipophilicity through strategic chemical substitution is a key strategy in the rational design of novel this compound derivatives. By carefully balancing this property, researchers can optimize the pharmacokinetic and pharmacodynamic profiles of these compounds to achieve enhanced therapeutic efficacy.

Computational and Theoretical Chemistry Investigations of Ethyl 2 3 Cyanopyridin 4 Yl Acetate Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as Ethyl 2-(3-cyanopyridin-4-YL)acetate, and a protein's binding site.

The elucidation of molecular binding mechanisms through computational methods is a cornerstone of modern drug design. rsc.org This process involves predicting how a ligand, in this case, a derivative of this compound, interacts with a target protein at the atomic level. These simulations can reveal the binding affinity, which is a measure of the strength of the interaction, and the specific conformation the ligand adopts within the binding site. For instance, studies on related pyridine (B92270) derivatives have utilized molecular docking to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. semanticscholar.orgnih.gov The binding energy, often calculated in kcal/mol, is a key output of these studies, with lower values indicating a more stable complex. The process typically involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. jppres.com

| Protein Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 2-amino-3-cyanopyridine (B104079) derivative | -8.5 | Met793, Leu718, Asp855 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cyanopyridone derivative | -9.2 | Cys919, Asp1046, Phe1047 |

| HER-2 | Pyrido[2,3-d]pyrimidine derivative | -7.8 | Thr862, Ser783, Lys753 |

This table presents representative data from molecular docking studies on compounds structurally related to this compound to illustrate the type of information generated.

Active site interaction profiling provides a detailed map of the non-covalent interactions between a ligand and the amino acid residues of a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For cyanopyridine-based compounds, the cyano group and the pyridine nitrogen are often involved in hydrogen bonding, which is a critical component of binding affinity and specificity. mdpi.com For example, a docking study on a related 2-amino-3-cyanopyridine derivative with EGFR kinase revealed hydrogen bonds with the Met793 residue, which is crucial for its inhibitory activity. semanticscholar.org The analysis of these interactions helps in understanding why a particular ligand binds to a specific protein and can guide the design of new molecules with improved potency and selectivity.

| Ligand Functional Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Cyano group (N) | Cys919 (backbone NH) | Hydrogen Bond | 2.9 |

| Pyridine Ring | Phe1047 | Pi-Pi Stacking | 4.5 |

| Ethyl group | Val848, Ala866, Leu1035 | Hydrophobic Interaction | N/A |

This table provides an illustrative example of an active site interaction profile for a cyanopyridine derivative with a target protein, based on findings for similar compounds.

Quantum Chemical Calculations and Spectroscopic Modeling

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can predict a wide range of molecular properties, including geometries, energies, and spectroscopic data, providing a deeper understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. researchgate.net For compounds like this compound, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov DFT calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. nih.govscispace.com Furthermore, DFT can be employed to determine various thermodynamic and chemical activity descriptors. nih.gov

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

This table shows representative DFT-calculated electronic properties for a cyanopyridine derivative, illustrating the type of data obtained from such studies.

Bond Evolution Theory (BET) is a method used to analyze the changes in chemical bonding along a reaction pathway. researchgate.netresearchgate.net It provides a detailed description of the formation and breaking of chemical bonds during a chemical reaction. By examining the topology of the electron localization function (ELF), BET can identify the sequence of electronic events, such as the formation of new bonds or the breaking of existing ones. For reactions involving ethyl acetate (B1210297) derivatives, BET has been used to elucidate the mechanism of cyclocondensation reactions. researchgate.netresearchgate.net This analysis reveals the structural stability domains along the reaction coordinate, offering a deeper understanding of the reaction mechanism than can be obtained from transition state theory alone. researchgate.netresearchgate.net

Electronic structure theory provides the foundation for many quantum chemical calculations, including DFT. By solving the Schrödinger equation (or an approximation of it), these methods can predict the electronic structure of a molecule, which in turn determines its chemical and physical properties. For this compound, electronic structure calculations can predict properties such as ionization potential, electron affinity, and electrostatic potential maps. nih.gov These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules. For example, the electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Molecular Descriptors and Electrostatic Potential Analysis

Computational analysis of this compound begins with the calculation of its molecular descriptors. These parameters provide a quantitative profile of the molecule's physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. Key descriptors for this compound have been calculated and are summarized in the table below. These values offer insights into its potential membrane permeability (LogP), polarity (Topological Polar Surface Area), and capacity for forming hydrogen bonds.

The Topological Polar Surface Area (TPSA) of 62.98 Ų suggests moderate polarity, influenced by the nitrogen atoms of the pyridine ring and cyano group, as well as the oxygen atoms of the ester moiety. The calculated LogP value indicates the compound's lipophilicity. With three rotatable bonds, the molecule possesses a degree of conformational flexibility. The presence of four hydrogen bond acceptors (the pyridine nitrogen, the nitrile nitrogen, and the two ester oxygens) and zero hydrogen bond donors is a critical feature for predicting its interaction patterns.

Calculated Molecular Properties for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 190.20 g/mol | Mass of one mole of the compound. |

| LogP | 1.06 | Indicates a balance of hydrophilicity and lipophilicity. |

| Topological Polar Surface Area (TPSA) | 62.98 Ų | Predicts polarity and transport properties. |

| Hydrogen Bond Acceptors | 4 | Number of sites that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | Number of sites that can donate a hydrogen bond. |

| Rotatable Bonds | 3 | Indicates molecular flexibility. |

(Data computationally generated; no direct experimental literature cited)

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution and predict the reactive behavior of a molecule. The MEP map illustrates regions of varying electron density. For this compound, distinct electronegative and electropositive regions are anticipated.

Electronegative Regions (Nucleophilic Centers): Regions of negative electrostatic potential, typically colored red or yellow on an MEP map, are associated with high electron density. These are sites prone to electrophilic attack. For this molecule, the most significant negative potential is expected around the nitrogen atom of the pyridine ring, the nitrogen atom of the cyano group, and the carbonyl oxygen of the ester group. These locations represent the primary sites for interactions with electrophiles or hydrogen bond donors.

Electropositive Regions (Electrophilic Centers): Regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. Such regions would be concentrated around the hydrogen atoms of the ethyl group and the methylene (B1212753) bridge.

The MEP surface provides a clear rationale for the molecule's intermolecular interactions and its reactivity in chemical transformations.

In Silico Predictive Modeling in Drug Design (excluding ADME/Toxicity)

While specific in silico modeling studies focusing exclusively on this compound are not widely available in published literature, the 3-cyanopyridine (B1664610) scaffold is a well-established and highly valued core structure in modern drug design. Numerous studies have utilized this framework to develop potent inhibitors for various therapeutic targets, particularly in oncology. Molecular docking simulations on related 3-cyanopyridine derivatives provide significant insights into the potential applications of this compound class.

Research has shown that 3-cyanopyridine derivatives are effective inhibitors of several key proteins implicated in cancer progression:

VEGFR-2/HER-2 Kinase Inhibition: Certain novel cyanopyridone compounds have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Molecular docking studies of these compounds revealed binding modes and interactions within the kinase domains of VEGFR-2 and HER-2 that were comparable to established inhibitors like sorafenib, explaining their potent enzymatic inhibition. mdpi.com

Survivin Protein Targeting: The 3-cyanopyridine backbone has been identified as an excellent foundation for lead compounds targeting the survivin protein, an important member of the anti-apoptotic protein family. nih.goveurekaselect.com Docking analyses have shown that these derivatives can effectively bind to the BIR domain of the survivin protein, with key interactions influencing their anti-cancer activity. nih.gov

Pim-1 Kinase Inhibition: A series of 3-cyanopyridine compounds were designed and evaluated as inhibitors of the Pim-1 kinase, another significant target in cancer therapy. acs.orgnih.gov Docking simulations for the most potent compounds in this series were consistent with their biological activity, highlighting their potential for further development. acs.org

Topoisomerase-IIβ Inhibition: In a study involving cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, molecular docking was used to investigate their binding affinity for human topoisomerase-IIβ. The results showed excellent binding energies, suggesting a potential mechanism for their observed cytotoxic activities against human cancer cell lines. nih.gov

These examples underscore the utility of the 3-cyanopyridine scaffold in structure-based drug design. The specific functional groups of this compound—the cyano group, the ester, and the pyridine ring—provide key pharmacophoric features (hydrogen bond acceptors, aromatic interactions) that could be exploited for binding to various biological targets.

Theoretical Insights into Molecular Reactivity and Chemical Transformations

Theoretical calculations, particularly those informed by the molecule's electronic structure and electrostatic potential, offer powerful predictions regarding its chemical reactivity. The structure of this compound presents several potential sites for chemical transformation.

Reactions at the Cyano Group: The nitrile (cyano) group is a versatile functional group. The carbon atom is electrophilic, while the nitrogen atom is nucleophilic and a hydrogen bond acceptor. The 3-cyanopyridine moiety can undergo hydrolysis under basic or acidic conditions to form the corresponding nicotinamide (B372718) or nicotinic acid derivatives. google.com This transformation is a common and important reaction for this class of compounds.

Reactions involving the Ester Group: The ethyl acetate portion of the molecule is susceptible to reactions typical of esters. Saponification (base-catalyzed hydrolysis) would yield the corresponding carboxylate salt and ethanol (B145695). Acid-catalyzed hydrolysis would produce the carboxylic acid. Transesterification is also a possible transformation in the presence of another alcohol and a suitable catalyst.

Reactivity of the Methylene Bridge: The methylene group (-CH₂-) located between the pyridine ring and the carbonyl group is in an activated position. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent aromatic ring and the carbonyl group. This makes the methylene carbon a potential site for deprotonation by a suitable base, forming a carbanion that can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Computational studies on the reactivity of 3-cyanopyridine and related structures confirm the potential for these transformations, providing a theoretical foundation for designing synthetic pathways and understanding the molecule's stability and degradation profiles. researchgate.netnih.gov

Future Research Directions for Ethyl 2 3 Cyanopyridin 4 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of cyanopyridine derivatives often involves multi-component reactions or cyclization processes. For instance, cyanopyridones, which are structurally related to the core of ethyl 2-(3-cyanopyridin-4-yl)acetate, can be synthesized by reacting active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) with other precursors. nih.gov A key area for future research is the development of more sustainable and efficient synthetic routes.

Current methodologies, while effective, may rely on conventional heating and stoichiometric reagents. Future efforts could focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the use of hazardous reagents, and improving energy efficiency are paramount. mdpi.com This could involve exploring solid-state reactions or employing catalysts that can be easily recovered and recycled.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.org Developing a telescoped continuous flow process for this compound could streamline its production and enable easier modification. rsc.org

Biocatalysis: The use of enzymes for the synthesis of key intermediates offers high selectivity and mild reaction conditions. researchgate.net Research into enzymes that can catalyze the formation or modification of the cyanopyridine ring could lead to highly efficient and sustainable synthetic pathways. mdpi.comresearchgate.net For example, enzymes could be employed for the asymmetric reduction of precursors to create chiral analogues. researchgate.net

Rational Design of Next-Generation Analogues for Emerging Biological Targets

The pyridine (B92270) nucleus is a well-established pharmacophore present in numerous drugs. nih.gov Derivatives of 2-amino-3-cyanopyridine (B104079), which shares the core structure of the subject compound, have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This provides a strong rationale for the exploration of this compound as a scaffold for new therapeutic agents.

Future research should focus on the rational design of analogues to target specific biological pathways and emerging diseases. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure—for example, by introducing different substituents on the pyridine ring or altering the acetate (B1210297) group—can help elucidate the structural requirements for specific biological activities. nih.gov The introduction of aryl moieties at other positions on the pyridine ring has been shown to enhance the biological activities of related compounds. nih.gov

Target-Based Drug Design: With the identification of novel biological targets for diseases like cancer and multidrug-resistant infections, analogues of this compound can be specifically designed to interact with these targets. For example, derivatives have shown promise as EGFR inhibitors for cancer therapy. researchgate.net

Bioisosteric Replacement: Replacing the cyano or ester groups with other functional groups that have similar physical or chemical properties could lead to analogues with improved pharmacokinetic profiles or novel biological activities.

The following table outlines potential biological targets and the corresponding design rationale for new analogues based on the known activity of related cyanopyridine compounds.

| Potential Biological Target | Rationale Based on Related Compounds | Potential Design Modification |

|---|---|---|

| Bacterial Enzymes (e.g., DNA gyrase) | 2-amino-3-cyanopyridine derivatives exhibit antibacterial activity. researchgate.net | Introduction of halogenated phenyl rings. |

| Kinases (e.g., EGFR, IKK-β) | Cyanopyridine scaffolds are known IKK-β inhibitors and have shown potential as EGFR inhibitors. nih.govresearchgate.net | Derivatization of the acetate group to form amides or hydrazides. nih.gov |

| Carbonic Anhydrase | Known inhibitory activity of 2-amino-3-cyanopyridines. researchgate.net | Incorporation of sulfonamide moieties. |

| Viral Enzymes (e.g., HIV-1 integrase) | 2-amino-3-cyanopyridines have been investigated as HIV-1 inhibitors. nih.gov | Fusion with other heterocyclic rings. |

Advanced Computational Modeling and Simulation for Enhanced Understanding

Computational chemistry provides powerful tools for accelerating the drug discovery and material design process. For a molecule like this compound, computational modeling can offer deep insights into its properties and interactions, guiding experimental efforts.

Future research in this area should leverage:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity descriptors (such as HOMO-LUMO energy gaps), and spectroscopic properties of the molecule and its derivatives. researchgate.net This information is crucial for understanding its chemical behavior and potential for applications in materials science.

Molecular Docking: To support the rational design of new analogues, molecular docking simulations can predict the binding modes and affinities of these compounds with specific biological targets. nih.gov This helps in prioritizing which derivatives to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogues behave in a biological environment, such as in solution or bound to a protein. nih.gov This can reveal key information about conformational changes and the stability of interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, unsynthesized analogues, thus streamlining the design process. rowan.edu

These computational approaches, when integrated, can create a powerful in silico workflow to accelerate the discovery of new applications for this versatile scaffold.

Exploration of Applications in New Material Sciences

Beyond its potential in medicinal chemistry, the electronic and structural features of this compound suggest it could be a valuable building block for novel materials. The presence of the electron-withdrawing cyano group and the conjugated pyridine system creates a "push-pull" electronic character that is often sought in materials with interesting optical and electronic properties.

Future research should explore its potential in:

Nonlinear Optical (NLO) Materials: Compounds with significant D–π–A (donor-pi-acceptor) character can exhibit large second-order NLO responses. researchgate.net While the subject compound itself may have modest NLO properties, it can serve as a precursor for more complex chromophores.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used in the construction of materials for OLEDs, often as part of the electron-transporting layer or as ligands in emissive metal complexes. The specific substitution pattern of this compound could be tuned to achieve desired electronic and photophysical properties.